molecular formula C11H21NO B13781483 N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide

N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide

Cat. No.: B13781483
M. Wt: 183.29 g/mol
InChI Key: AHRSIFZLJTWZFV-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL-: is a synthetic organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structural features, which include a cyclopentyl group, an isopropyl group, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- typically involves the reaction of a suitable amine with an acyl chloride or anhydride. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process may involve:

  • Reacting cyclopentylamine with isopropyl chloroformate to form an intermediate.
  • Reacting the intermediate with methylamine to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield cyclopentyl isopropyl ketone, while reduction could produce cyclopentyl isopropyl alcohol.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a model compound for studying amide bond formation and cleavage.

Industry: In the industrial sector, the compound might be used in the production of polymers, resins, and other materials requiring specific amide functionalities.

Mechanism of Action

The mechanism by which ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- exerts its effects would depend on its specific application. Generally, amides can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various molecular pathways.

Comparison with Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but lacks the cyclopentyl and isopropyl groups.

    N-Methylacetamide: Lacks the cyclopentyl and isopropyl groups, making it less sterically hindered.

Uniqueness: The presence of the cyclopentyl and isopropyl groups in ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- makes it unique, potentially offering different steric and electronic properties compared to simpler amides.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(1-cyclopentylpropan-2-yl)-N-methylacetamide

InChI

InChI=1S/C11H21NO/c1-9(12(3)10(2)13)8-11-6-4-5-7-11/h9,11H,4-8H2,1-3H3

InChI Key

AHRSIFZLJTWZFV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1)N(C)C(=O)C

Origin of Product

United States

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